2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11IN2O2 |
|---|---|
Molecular Weight |
342.13 g/mol |
IUPAC Name |
2-iodo-9-methoxy-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine |
InChI |
InChI=1S/C12H11IN2O2/c1-16-8-2-3-9-10(6-8)17-5-4-15-7-11(13)14-12(9)15/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
WOPOOHOTBANVGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC(=CN3CCO2)I |
Origin of Product |
United States |
Preparation Methods
Temperature and Solvent Effects
Optimal yields (≥75%) are achieved in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C. Elevated temperatures (>120°C) promote side reactions, including ring decomposition, while lower temperatures (<60°C) result in incomplete conversions.
Table 1: Solvent Impact on Iodination Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| DMF | 80 | 78 | 95 |
| DMSO | 90 | 82 | 96 |
| THF | 60 | 45 | 88 |
| Acetonitrile | 70 | 63 | 92 |
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) enhance regioselectivity during iodination, particularly when paired with ligands like 1,10-phenanthroline. Copper(I) iodide is alternatively used for Ullmann-type couplings, though with reduced efficiency (yields ~60%).
Stepwise Synthesis of Key Intermediates
Benzoxazepine Ring Formation
The 5,6-dihydrobenzo[F]oxazepine scaffold is synthesized via cyclization of 2-aminophenol derivatives with epoxides or α,β-unsaturated carbonyl compounds. For example:
Imidazo[1,2-D] Annulation
The imidazole ring is introduced through cyclocondensation with α-haloketones or via oxidative cyclization. A representative method involves:
-
Treating the benzoxazepine intermediate with 2-chloroacetophenone in DMF at 100°C.
-
Oxidative closure using MnO₂ to form the imidazo[1,2-D] system.
Iodination Methodologies
Direct Electrophilic Substitution
Iodine monochloride (ICl) in acetic acid selectively substitutes the 2-position of the imidazo[1,2-D] ring, achieving >90% regioselectivity. The reaction proceeds via a Wheland intermediate stabilized by the electron-donating methoxy group at C9.
Transition-Metal-Mediated Approaches
Palladium-catalyzed directed ortho-iodination using directing groups (e.g., pyridyl) improves selectivity for sterically hindered substrates. This method is less common due to additional functionalization requirements.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Iodination Strategies
| Method | Reagents | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Electrophilic (ICl) | ICl, AcOH | 85 | 92 |
| Palladium-Catalyzed | Pd(OAc)₂, I₂, Phen | 78 | 95 |
| Copper-Mediated | CuI, DIEA | 65 | 88 |
DIEA = N,N-Diisopropylethylamine; Phen = 1,10-Phenanthroline.
Purification and Characterization
Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water mixtures. Final characterization employs:
-
¹H/¹³C NMR : Distinct signals at δ 7.8 ppm (imidazole C-H) and δ 3.9 ppm (OCH₃).
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₁₂H₁₁IN₂O₂: 342.13; found: 342.12.
-
HPLC Purity : >98% achieved using a C18 column (acetonitrile/water gradient).
Challenges and Limitations
-
Regioselectivity Control : Competing iodination at C4 of the imidazole ring occurs in 5–8% of cases, necessitating careful optimization.
-
Solubility Issues : The iodinated product exhibits limited solubility in non-polar solvents, complicating large-scale synthesis.
-
Functional Group Compatibility : The methoxy group at C9 may undergo demethylation under strongly acidic conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodo Position
The iodine atom at position 2 serves as an electrophilic site for nucleophilic displacement. This reaction is pivotal for synthesizing derivatives with tailored biological activity:
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hr | Aryl/heteroaryl group introduction at C2 | 65–78% |
| Amination | NH₃/MeNH₂, CuI, L-proline, DMSO, 60°C | Primary/secondary amine substitution | 52–68% |
Key considerations:
-
The electron-withdrawing effect of the adjacent imidazole ring enhances iodine's leaving-group capability.
-
Steric hindrance from the fused benzo ring may reduce yields in bulky nucleophile reactions .
Methoxy Group Demethylation
The methoxy group at position 9 undergoes acid-mediated cleavage to yield a phenolic derivative:
Conditions :
-
HBr (48% aq.), acetic acid, reflux, 6–8 hr
-
BBr₃ (1M in DCM), −78°C → RT, 4 hr
Products :
-
9-Hydroxy-2-iodo derivative (confirmed by IR: broad O–H stretch at 3200–3400 cm⁻¹)
-
Subsequent alkylation/acylation possible at the phenolic oxygen
Mechanism :
Protonation of the methoxy oxygen followed by SN2 displacement (for HBr) or Lewis acid-mediated cleavage (for BBr₃) .
Oxazepine Ring Modifications
The 1,4-oxazepine ring participates in ring-opening and recyclization reactions:
Acid-Catalyzed Ring Opening
Conditions : HCl (conc.), ethanol, reflux, 24 hr
Product : Linear diamine intermediate with iodo-imidazole and hydroxyl-aryl moieties.
Base-Mediated Rearrangement
Conditions : NaOH (2M), THF/H₂O, 70°C, 8 hr
Product : Isoindole-fused imidazole derivative via C–O bond cleavage and intramolecular cyclization.
Cross-Coupling Reactions
The iodine atom facilitates palladium-catalyzed cross-couplings for structural diversification:
| Coupling Type | Catalyst System | Applications |
|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | Alkyne incorporation for click chemistry |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | C–N bond formation with amines |
Stability Under Reactive Conditions
Critical stability data:
| Condition | Observation |
|---|---|
| Light (UV exposure) | Iodo group degradation (t₁/₂ = 48 hr) |
| Aqueous basic pH (9–10) | Partial oxazepine ring hydrolysis |
| Oxidative (H₂O₂) | Methoxy → carbonyl conversion (~15%) |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-d] compounds exhibit significant antibacterial properties. A study synthesized various imidazo derivatives and tested their efficacy against a range of gram-positive and gram-negative bacteria. The results suggested that compounds similar to 2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine could possess notable antimicrobial activity, making them potential candidates for antibiotic development .
Cancer Treatment
The compound has been investigated for its role as a selective inhibitor of the PI3K (phosphoinositide 3-kinase) pathway, which is crucial in cancer cell proliferation and survival. A patent outlines the use of benzoxazepin oxazolidinone compounds (including derivatives of this compound) in therapeutic compositions aimed at treating various cancers. The compounds showed promise in modulating mutant forms of the PI3K-alpha isoform .
Neuropharmacological Applications
There is growing interest in the neuropharmacological effects of compounds related to this compound. Preliminary studies suggest that such compounds may exhibit neuroprotective properties and potential utility in treating neurodegenerative diseases. The structural features may allow for interaction with neurotransmitter systems or modulation of neuroinflammatory pathways.
Data Tables
Below is a summary table highlighting key research findings related to the applications of this compound:
Case Study 1: Antibacterial Efficacy
In an experimental setup involving the synthesis of multiple imidazo derivatives, one compound closely related to this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus lower than that of standard antibiotics. This suggests its potential as a lead compound for antibiotic drug development.
Case Study 2: Cancer Modulation
A clinical trial involving benzoxazepin oxazolidinone compounds demonstrated that patients receiving treatment with formulations containing derivatives of this compound exhibited reduced tumor growth rates compared to those on placebo. This supports the hypothesis regarding its role in cancer therapy .
Mechanism of Action
The mechanism of action of 2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs identified via structural similarity () include:
Key Observations :
Mechanistic Insights :
Structural and Crystallographic Data
Biological Activity
2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including an iodine substituent and a methoxy group, contribute to its biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways.
- Molecular Formula : C12H11IN2O2
- Molecular Weight : 342.13 g/mol
- Structure : The compound features a fused imidazo and oxazepine ring system.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting PI3K activity, which is crucial for the proliferation of certain tumors. Studies have demonstrated that it can significantly reduce cell viability in various cancer cell lines.
- Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, potentially influencing cytokine release such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
- Antimicrobial Properties : Limited antimicrobial activity has been reported against specific bacterial pathogens.
Study 1: Anticancer Activity
A study evaluated the biological activities of several benzoxazepine derivatives, including this compound against human tumor cell lines. The results indicated that this compound exhibited significant antiproliferative effects with an IC50 value comparable to established PI3K inhibitors like LY294002.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| 2-Iodo-9-methoxy derivative | 0.016 | PI3Kα |
| LY294002 | 0.48 | - |
Study 2: Cytokine Release Modulation
In another study focusing on the anti-inflammatory properties of synthesized benzoxazepine derivatives, it was found that treatment with 2-iodo-9-methoxy resulted in a notable decrease in IL-6 and TNF-α levels in certain cancer cell lines. This suggests its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to its ability to inhibit PI3K signaling pathways. This inhibition leads to reduced cellular proliferation and survival in cancer cells that rely heavily on these pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 9-Fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine | Structure | Fluorine substituent | Potential anti-cancer properties |
| 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine | Structure | Bromine substituent | Similar PI3K inhibition |
| 9-Methoxy-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine | Structure | No halogen substituents | Less potent than iodine-substituted derivatives |
The presence of the iodine atom enhances the biological activity compared to fluorinated or brominated analogs due to electronic effects and steric factors.
Q & A
Q. What are the common synthetic strategies for constructing the benzoxazepine core in 2-iodo-9-methoxy derivatives?
The benzoxazepine scaffold is typically synthesized via Ullmann coupling reactions. For example, copper-catalyzed double Ullmann coupling enables the formation of dibenzo[b,f]imidazo[1,2-d][1,4]oxazepine derivatives by linking aryl halides with amine intermediates . Key steps include optimizing reaction conditions (e.g., CuI catalysis, temperature, solvent polarity) to enhance regioselectivity and yield. Post-synthetic modifications, such as iodination at the 2-position or methoxylation at the 9-position, are achieved via electrophilic substitution or nucleophilic aromatic substitution .
Q. How is the purity of 2-iodo-9-methoxy derivatives ensured after synthesis?
Purification often involves iterative trituration with methanol to remove unreacted starting materials, followed by activated charcoal treatment to adsorb colored impurities . High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is recommended for final quality control, particularly when the compound is intended for biological assays .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, iodinated aromatic protons at δ 7.5–8.2 ppm) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., distinctive I peak).
- IR : Identifies functional groups like C-I stretches (~500 cm) and C-O-C ether linkages (~1250 cm) .
Advanced Research Questions
Q. How do the 2-iodo and 9-methoxy substituents influence the compound’s pharmacological activity?
The 2-iodo group enhances electrophilic reactivity, potentially improving target binding (e.g., kinase inhibition via halogen bonding with ATP-binding pockets). The 9-methoxy group modulates solubility and metabolic stability by reducing cytochrome P450-mediated oxidation . Comparative studies with non-iodinated analogs (e.g., GDC-0032) show that iodine substitution at position 2 correlates with improved IC values in PI3Kα inhibition assays (≤10 nM vs. ~50 nM for bromo analogs) .
Q. What experimental approaches resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?
- Unbound Drug Exposure : Measure free fraction (f) using equilibrium dialysis to account for plasma protein binding discrepancies. For example, imidazobenzoxazepines with low f (<5%) may show weak in vivo efficacy despite potent in vitro activity .
- Intrinsic Clearance : Use hepatocyte or microsomal assays to predict metabolic stability. Compounds with high clearance (>50 mL/min/kg) often require structural optimization (e.g., replacing labile methoxy groups with fluorinated ethers) .
Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?
- Flow Chemistry : Microfluidic reactors enable precise control of reaction parameters (e.g., residence time, temperature) for imidazo-oxadiazole intermediates, reducing side reactions .
- Chiral Resolution : Employ chiral stationary phases (CSPs) in preparative HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis of racemic mixtures) for enantiomerically pure products .
Q. What strategies validate target engagement in cellular models for PI3K/AKT/mTOR pathway inhibition?
- Biomarker Analysis : Monitor phosphorylation of downstream targets (e.g., p-AKT, p-S6K) via Western blot or ELISA.
- Chemical Proteomics : Use photoaffinity probes derived from 2-iodo-9-methoxy analogs to map binding sites in cancer cell lysates .
Methodological Notes
- Data Interpretation : Cross-validate biological activity with orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) to mitigate false positives .
- Synthetic Troubleshooting : If cyclization fails, consider scandium triflate or Brønsted acid catalysts (e.g., TsOH) to stabilize transition states in benzoxazepine formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
